N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide
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Overview
Description
N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide is an organic compound that features a benzamide core with cyano and chlorophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide typically involves the reaction of 2-chlorobenzyl cyanide with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The cyano group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or ammonia in methanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides or esters.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Chemistry
In chemistry, N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features may interact with biological targets, leading to the development of new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The compound’s ability to interact with specific enzymes and receptors makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and chlorophenyl groups can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or activation of their functions. This interaction can modulate biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[5-Chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl]-3-methyl-2-nitrobenzamide
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Uniqueness
N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug development and materials science.
Properties
IUPAC Name |
N-[(2-chlorophenyl)-cyanomethyl]-4-cyanobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O/c17-14-4-2-1-3-13(14)15(10-19)20-16(21)12-7-5-11(9-18)6-8-12/h1-8,15H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYYSFHRNPPZIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)NC(=O)C2=CC=C(C=C2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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